(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action on JAK3 Kinase
(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action on JAK3 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib, with the chemical structure (2R,5S)-1-((2-methyl-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)prop-2-en-1-one), is a selective, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] Its unique covalent binding mechanism confers high selectivity for JAK3 over other JAK family members, making it a targeted therapeutic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of Ritlecitinib on JAK3 kinase, including its binding kinetics, selectivity profile, and the experimental methodologies used to characterize its activity.
Introduction to JAK3 and its Role in Immune Signaling
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[4] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[5]
JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in lymphocyte proliferation, differentiation, and survival. Given its central role in lymphocyte function, JAK3 has emerged as a key therapeutic target for autoimmune and inflammatory diseases.[5]
Mechanism of Action of Ritlecitinib on JAK3 Kinase
Ritlecitinib is a covalent, irreversible inhibitor of JAK3.[1][2] Its mechanism of action is centered on the specific and permanent inactivation of the JAK3 enzyme through the formation of a covalent bond.
Covalent Binding to Cys-909
The high selectivity of Ritlecitinib for JAK3 is attributed to its unique covalent binding to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[3] This cysteine residue is not present in the other JAK family members (JAK1, JAK2, and TYK2), which have a serine at the equivalent position. This structural difference allows Ritlecitinib to specifically target and covalently modify JAK3, leading to its irreversible inhibition.[3][6] The acrylamide moiety of Ritlecitinib acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of Cys-909.
Inhibition of ATP Binding and Kinase Activity
By covalently binding to the ATP-binding site, Ritlecitinib physically blocks the access of ATP, the substrate required for the phosphotransferase activity of JAK3.[1][2] This prevents the autophosphorylation and activation of JAK3, as well as the subsequent phosphorylation of its downstream targets, including STAT proteins. The irreversible nature of this inhibition leads to a sustained blockade of JAK3-mediated signaling pathways.
Quantitative Analysis of Ritlecitinib's Inhibitory Activity
The potency and selectivity of Ritlecitinib have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Reference(s) |
| JAK3 | 33.1 | [6] |
| JAK1 | >10,000 | [6] |
| JAK2 | >10,000 | [6] |
| TYK2 | >10,000 | [6] |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against JAK family kinases.
Covalent Binding Kinetics
| Kinase | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference(s) |
| JAK3 | 6.31 | 2.32 | 367,670 | |
| ITK | 0.0269 | 0.000144 | 5,353 |
Table 2: Covalent binding kinetic parameters of Ritlecitinib for JAK3 and ITK.
Inhibition of TEC Family Kinases
Ritlecitinib also demonstrates inhibitory activity against members of the TEC family of kinases, which share a conserved cysteine residue in their ATP-binding site similar to JAK3.
| TEC Family Kinase | IC50 (nM) | Reference(s) |
| RLK (TXK) | 155 | [7] |
| ITK | 395 | [7] |
| TEC | 403 | [7] |
| BTK | 404 | [7] |
| BMX | 666 | [7] |
Table 3: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against TEC family kinases.
Cellular Activity and Target Occupancy
| Assay | Cell Type | IC50 (nM) | Reference(s) |
| IL-2 induced STAT5 phosphorylation | Human T-cells | 244 | [8] |
| IL-4 induced STAT5 phosphorylation | Human T-cells | 340 | [8] |
| IL-7 induced STAT5 phosphorylation | Human T-cells | 407 | [8] |
| IL-15 induced STAT5 phosphorylation | Human T-cells | 266 | [8] |
| IL-21 induced STAT3 phosphorylation | Human T-cells | 355 | [8] |
Table 4: Cellular potency of Ritlecitinib in inhibiting cytokine-induced STAT phosphorylation.
A phase 1 study in healthy adults demonstrated dose-dependent target occupancy of JAK3 and TEC family kinases after a single oral dose of Ritlecitinib.[2]
| Dose | Maximal Median JAK3 Target Occupancy | Maximal Median TEC Kinase Target Occupancy (except BMX) | Reference(s) |
| 50 mg | 72% | >94% | [2] |
| 200 mg | 64% | >97% | [2] |
Table 5: In vivo target occupancy of Ritlecitinib.
Signaling Pathways Modulated by Ritlecitinib
Ritlecitinib's dual inhibition of JAK3 and TEC family kinases results in the modulation of multiple immune signaling pathways.
JAK-STAT Signaling Pathway
The primary mechanism of action of Ritlecitinib is the disruption of the JAK3-STAT signaling pathway. By irreversibly inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of STAT proteins, primarily STAT5, in response to γc cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21.[8] This blockade of STAT signaling leads to the inhibition of lymphocyte proliferation, differentiation, and survival.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. STAT5 phospho-flow cytometry [bio-protocol.org]
- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
